molecular formula C21H22FNO B5194801 4-(4-fluorophenyl)-1-[(2-prop-2-enoxyphenyl)methyl]-3,6-dihydro-2H-pyridine

4-(4-fluorophenyl)-1-[(2-prop-2-enoxyphenyl)methyl]-3,6-dihydro-2H-pyridine

Cat. No.: B5194801
M. Wt: 323.4 g/mol
InChI Key: UCLUZWZGIDPAFK-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-1-[(2-prop-2-enoxyphenyl)methyl]-3,6-dihydro-2H-pyridine is a complex organic compound with a unique structure that includes a fluorophenyl group and a prop-2-enoxyphenyl group attached to a dihydropyridine ring

Properties

IUPAC Name

4-(4-fluorophenyl)-1-[(2-prop-2-enoxyphenyl)methyl]-3,6-dihydro-2H-pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FNO/c1-2-15-24-21-6-4-3-5-19(21)16-23-13-11-18(12-14-23)17-7-9-20(22)10-8-17/h2-11H,1,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLUZWZGIDPAFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1CN2CCC(=CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-1-[(2-prop-2-enoxyphenyl)methyl]-3,6-dihydro-2H-pyridine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 4-fluorophenyl and 2-prop-2-enoxyphenyl intermediates, which are then coupled through a series of reactions involving nucleophilic substitution and cyclization. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-1-[(2-prop-2-enoxyphenyl)methyl]-3,6-dihydro-2H-pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-(4-fluorophenyl)-1-[(2-prop-2-enoxyphenyl)methyl]-3,6-dihydro-2H-pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s interactions with biological systems are studied to understand its potential as a drug candidate.

    Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is explored for use in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-1-[(2-prop-2-enoxyphenyl)methyl]-3,6-dihydro-2H-pyridine involves its interaction with molecular targets in biological systems. It may bind to specific receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-fluorophenyl)-1-[(2-hydroxyphenyl)methyl]-3,6-dihydro-2H-pyridine
  • 4-(4-fluorophenyl)-1-[(2-methoxyphenyl)methyl]-3,6-dihydro-2H-pyridine
  • 4-(4-fluorophenyl)-1-[(2-ethoxyphenyl)methyl]-3,6-dihydro-2H-pyridine

Uniqueness

4-(4-fluorophenyl)-1-[(2-prop-2-enoxyphenyl)methyl]-3,6-dihydro-2H-pyridine is unique due to the presence of the prop-2-enoxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications.

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